4-[(E)-2-(4-chlorophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile
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Overview
Description
4-[(E)-2-(4-chlorophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 4-[(E)-2-(4-chlorophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile involves multiple steps. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl)acrylonitrile. This intermediate is then reacted with 4-hydroxycoumarin under basic conditions to yield the desired product. The reaction conditions typically involve the use of a base such as potassium carbonate in a solvent like ethanol .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(E)-2-(4-chlorophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-chlorophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 4-[(E)-2-(4-chlorophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile include:
- 4-[(E)-2-(4-methylphenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile
- 4-[(E)-2-(4-fluorophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile
- 4-[(E)-2-(4-bromophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique properties of this compound arise from the presence of the 4-chlorophenyl group, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-[(E)-2-(4-chlorophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClN2O3/c22-13-8-5-12(6-9-13)7-10-17-19-18(15(11-23)20(24)26-17)14-3-1-2-4-16(14)27-21(19)25/h1-10,24H/b10-7+,24-20? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIBRZRSWDGREY-ROOSFFJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N)OC(=C3C(=O)O2)C=CC4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(C(=N)OC(=C3C(=O)O2)/C=C/C4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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